5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H11BrClFN4O2S2 and its molecular weight is 501.77. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
One of the primary research applications of compounds similar to 5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves photodynamic therapy, particularly in cancer treatment. A study reported the synthesis and characterization of a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, highlighting its potential as a Type II photosensitizer in photodynamic therapy due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This makes it a potential candidate for cancer treatment in photodynamic therapy applications (Pişkin, Canpolat & Öztürk, 2020).
Anticancer Applications
Compounds with a similar structure have been synthesized and evaluated for potential antitumor properties. For example, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known to be associated with significant biological properties, were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The compounds demonstrated promising anticancer activity, comparable to that of standard drugs, highlighting their potential as anticancer agents (Tiwari et al., 2017).
Antitumor and Antioxidant Agent Synthesis
Further research has focused on synthesizing new compounds with potential antitumor and antioxidant properties. For instance, annulations of 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds resulted in the creation of compounds evaluated as antitumor agents. This research is indicative of the potential therapeutic applications of such compounds in medical treatments and drug development (Hamama, Gouda, Badr & Zoorob, 2013).
Nematocidal Activity
Compounds containing the 1,3,4-thiadiazole moiety have also been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against specific nematodes, suggesting potential applications in agriculture as nematicides (Liu, Wang, Zhou & Gan, 2022).
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN4O2S2/c18-9-1-6-13(19)12(7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-11-4-2-10(20)3-5-11/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWPNPMCQNVQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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